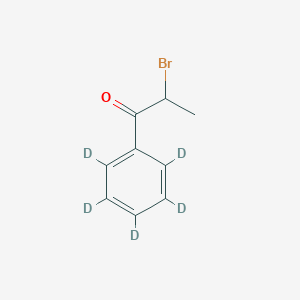

alpha-Bromopropiophenone-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Bromopropiophenone-d5 is a light yellow liquid . It is a miscellaneous compound and a stable isotope . The molecular formula is C9H4D5BrO and it has a molecular weight of 218.1 .

Synthesis Analysis

The synthesis of alpha-Bromopropiophenone involves the bromination of propiophenone . This process involves dissolving 1 mole of propiophenone in glacial acetic acid, cooling the mixture in an ice bath, and adding bromine in glacial acetic acid with stirring . The temperature of the mixture should be at 10-20°C . After an hour, the mixture is heated on a water bath with stirring for 4 hours . The volatiles are then evaporated by vacuum distillation . The residue, which is alpha-bromopropiophenone, is used directly without purification .Molecular Structure Analysis

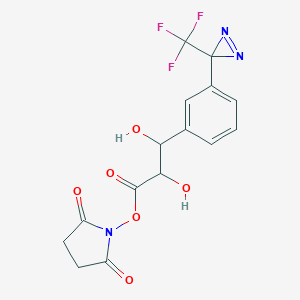

The molecular structure of alpha-Bromopropiophenone-d5 is C9H4D5BrO . It is a derivative of propiophenone where a bromine atom is added .Chemical Reactions Analysis

Alpha-Bromopropiophenone is a crucial intermediate in the synthesis of other compounds . It is used in the bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis

Alpha-Bromopropiophenone-d5 is a light yellow liquid . It has a molecular weight of 218.1 . It should be stored at 2-8°C .Safety And Hazards

Alpha-Bromopropiophenone-d5 may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If skin or eye irritation occurs, get medical advice/attention .

Future Directions

Alpha-Bromopropiophenone-d5, being a significant intermediate in organic synthesis, has potential applications in the production of pharmaceuticals, pesticides, and other chemicals . Further studies are necessary to improve the knowledge of its pathophysiology and how its mechanisms of action differentially modulate its pathophysiology and control its symptomatology .

properties

IUPAC Name |

2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDWOCRJBPXJFM-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(C)Br)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12206664 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)